molecular formula C12H11N3O B2577556 6-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine CAS No. 478049-22-8

6-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine

Cat. No.: B2577556
CAS No.: 478049-22-8
M. Wt: 213.24
InChI Key: LUUORHDOABMIKV-UHFFFAOYSA-N
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Description

6-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a methyl group at the 6-position and a 5-methyl-4-isoxazolyl moiety at the 2-position. The imidazo[1,2-a]pyridine scaffold is widely recognized for its pharmacological relevance, including applications in hypnotics (e.g., zolpidem), anti-tubercular agents, and cholinesterase inhibitors . The unique substitution pattern of this compound—particularly the isoxazole ring—distinguishes it from other derivatives and may influence its electronic properties, bioavailability, and target binding .

Properties

IUPAC Name

5-methyl-4-(6-methylimidazo[1,2-a]pyridin-2-yl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c1-8-3-4-12-14-11(7-15(12)6-8)10-5-13-16-9(10)2/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUORHDOABMIKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)C3=C(ON=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed:

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.

    Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives with various functional groups.

Scientific Research Applications

Central Nervous System Modulation

6-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine has been identified as a potential modulator of the GABAA_A receptor, which plays a crucial role in the central nervous system. Compounds that interact with this receptor can exhibit anxiolytic and sedative effects, making them valuable in treating anxiety disorders and other related conditions .

Antimicrobial Activity

Research indicates that derivatives of imidazo[1,2-a]pyridines exhibit antimicrobial properties. For instance, studies have shown that certain structural modifications can enhance their effectiveness against various bacterial strains. The specific activity of 6-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine in this context remains under investigation but shows promise based on related compounds .

Antiprotozoal Agents

The compound has also been explored for its potential as an antiprotozoal agent. Imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their efficacy against protozoan infections, suggesting that 6-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine could be a candidate for further studies in this area .

Example Synthesis Pathway

A typical synthesis pathway may involve:

  • Formation of the Imidazo[1,2-a]pyridine Core through cyclization reactions involving appropriate nitrogen-containing precursors.
  • Introduction of the Isoxazole Ring via reactions with isoxazole derivatives under acidic or basic conditions.

Case Study 1: GABAA_A Receptor Modulation

In a study examining various imidazo[1,2-a]pyridine derivatives, researchers found that modifications at the nitrogen positions significantly influenced binding affinity to GABAA_A receptors. The study highlighted the potential of these compounds in developing new anxiolytic medications with fewer side effects compared to traditional benzodiazepines .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on synthesizing derivatives of imidazo[1,2-a]pyridine and testing their antimicrobial properties against clinical isolates of bacteria. The findings suggested that specific substitutions on the aromatic ring improved antibacterial activity, paving the way for further optimization of 6-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine for therapeutic use .

Mechanism of Action

The mechanism by which 6-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine exerts its effects involves interaction with specific molecular targets such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The pathways involved often include signal transduction mechanisms that lead to the desired biological response.

Comparison with Similar Compounds

Table 1: Structural Comparison of Imidazo[1,2-a]pyridine Derivatives

Compound Name Substituent at 2-Position Substituent at 6-Position Key Features
6-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine 5-Methyl-4-isoxazolyl Methyl Isoxazole ring introduces electron-withdrawing effects and steric constraints.
Zolpidem 4-Methylphenyl Methyl Aryl group enhances lipophilicity; marketed as a hypnotic .
6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine 4-Methylphenyl Methyl Phenyl substituent improves π-π stacking in enzyme binding .
Compound 2h (from ) Biphenyl Methyl Bulky biphenyl group enhances AChE inhibition (IC50: 79 µM) .

Key Observations:

  • Steric Considerations : The isoxazole ring is less bulky than biphenyl or adamantyl groups, which may favor interactions with narrow enzyme pockets (e.g., in cholinesterases or microbial targets) .

Physicochemical Properties

Predicted properties for structurally similar compounds (Table 2):
Table 2: Physicochemical Comparison

Compound pKa (Predicted) Density (g/cm³) LogP (Estimated)
6-Methoxy-2-phenyl-3-(phenylethynyl)imidazo[1,2-a]pyridine 5.10 ± 0.50 1.10 ± 0.1 3.2
6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine N/A N/A 3.8

Implications for Drug Design:

  • The isoxazole group may lower LogP compared to phenyl analogs, improving aqueous solubility.
  • The methyl group at the 6-position likely enhances metabolic stability .

Biological Activity

6-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine is a heterocyclic compound known for its potential biological activities, particularly in medicinal chemistry. This compound has garnered attention due to its structural characteristics and the pharmacological properties associated with imidazo[1,2-a]pyridine derivatives.

Chemical Structure and Properties

  • Chemical Formula : C12_{12}H11_{11}N3_{3}O
  • Molecular Weight : 213.24 g/mol
  • CAS Number : 478049-22-8

The structural framework of this compound includes an imidazo[1,2-a]pyridine core, which is often associated with various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit significant antimicrobial activity. For instance, studies have shown that derivatives can effectively inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or protein synthesis pathways.

Class Target Function Inhibited
β-LactamsPBPsPeptidoglycan synthesis
MacrolidesrRNA of 50S ribosome subunitProtein synthesis
TetracyclinesrRNA of 30S ribosome subunitProtein synthesis/mistranslation

Anticancer Activity

The anticancer potential of 6-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine has been explored in various studies. Compounds in this category have shown to induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of cell cycle regulators.

Case Study: In Vitro Evaluation

A study investigated the cytotoxic effects of several imidazo[1,2-a]pyridine derivatives on human cancer cell lines. The findings indicated that certain substitutions on the imidazo scaffold significantly enhanced cytotoxicity against breast and lung cancer cell lines, suggesting a structure-activity relationship (SAR) that could be exploited for drug development.

The precise mechanism by which 6-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine exerts its biological effects involves interaction with specific molecular targets. These may include:

  • Enzyme Inhibition : Certain derivatives have been shown to inhibit enzymes involved in critical cellular processes.
  • Receptor Modulation : Interaction with receptors linked to disease pathways can lead to therapeutic effects.

Research Findings

Recent studies have highlighted the significance of this compound in various therapeutic areas:

  • Mitochondrial Uncouplers : Research into imidazo[4,5-b]pyridine derivatives has revealed their potential as mitochondrial uncouplers, which may aid in treating metabolic disorders such as steatohepatitis .
  • Antibacterial Discovery Challenges : The exploration of novel small-molecule antibacterials has underscored the importance of compounds like 6-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine in overcoming resistance mechanisms in bacteria .
  • Cytotoxic Activities from Natural Products : The compound's structure has been compared with naturally occurring metabolites known for their cytotoxic effects, suggesting a potential pathway for developing new anticancer agents .

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